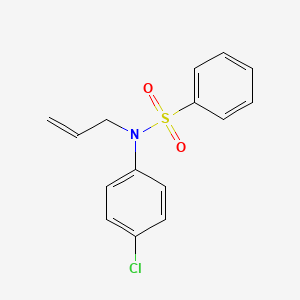

N-allyl-N-(4-chlorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

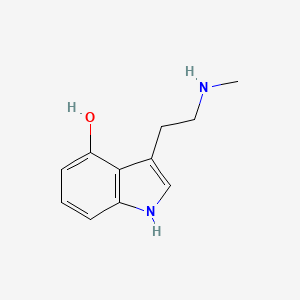

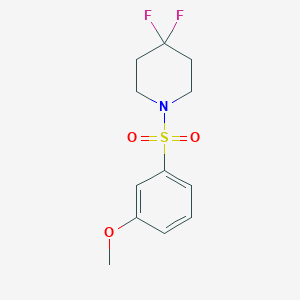

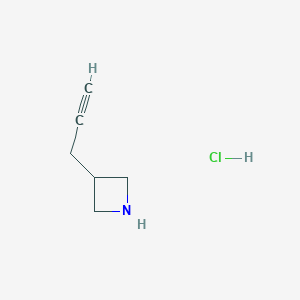

“N-allyl-N-(4-chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H14ClNO2S . It is a derivative of benzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including “this compound”, has been studied . The process involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a sulfonamide group, with an allyl group and a 4-chlorophenyl group attached to the nitrogen atom of the sulfonamide .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, N-arylethynylsulfonamides can be oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 307.8 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Enzymatic Inhibition

Carbonic Anhydrase Inhibition : A study highlighted the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, which showed significant inhibitory effects against carbonic anhydrase I and II, suggesting potential applications in targeting related disorders (Gul et al., 2016). Another research found that fluorinated benzenesulfonamides, synthesized using superacid chemistry, exhibited inhibitory activities against carbonic anhydrases, particularly tumor-associated isoforms IX and XII, indicating potential in cancer therapy research (Liu et al., 2012).

Biological Potential of Schiff Bases : Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and showed promising enzyme inhibition potential against AChE and BChE enzymes, along with antioxidant properties, indicating potential therapeutic applications (Kausar et al., 2019).

Photoredox Catalysts and Organic Transformations

- Photoredox Catalysis : Sulfonamide-substituted compounds have been explored as catalysts for allylic and benzylic C-H arylations, leveraging photoredox catalysis. This application demonstrates the role of these compounds in facilitating chemical transformations, crucial for synthetic chemistry (Tanaka et al., 2018).

Antitumor and Antibacterial Applications

Antitumor Activity : The antiproliferative activity of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives against various tumor cell lines, including breast cancer and neuroblastoma, was investigated, revealing certain compounds with significant activity, paving the way for new anticancer agents (Motavallizadeh et al., 2014).

Antibacterial Properties : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and showed promising antibacterial activity against various Gram-positive bacteria strains, highlighting their potential in developing new antibacterial agents (Sławiński et al., 2013).

Safety and Hazards

While specific safety and hazard information for “N-allyl-N-(4-chlorophenyl)benzenesulfonamide” was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c1-2-12-17(14-10-8-13(16)9-11-14)20(18,19)15-6-4-3-5-7-15/h2-11H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJNSIWMFVFYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2860573.png)

![2-Ethyl-5-((4-ethylphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860578.png)

methanone](/img/structure/B2860581.png)

![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2860582.png)

![N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2860588.png)

![3-benzyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2860589.png)